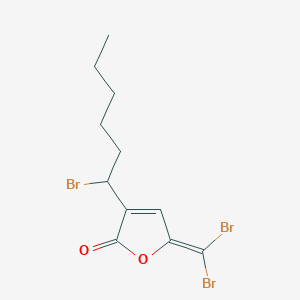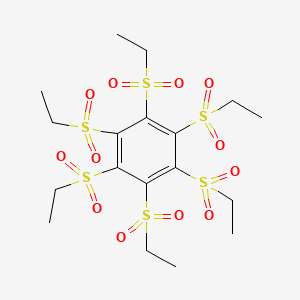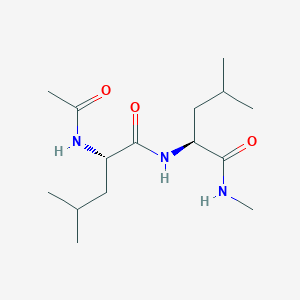![molecular formula C25H34Br2N4 B12574560 1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide CAS No. 221023-50-3](/img/structure/B12574560.png)
1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide: is a chemical compound known for its unique structure and properties. It belongs to the class of N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry. The compound is characterized by its two imidazolium rings connected by a methylene bridge, with each ring substituted by 2,4,6-trimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide typically involves the reaction of 2,4,6-trimethylphenyl-substituted imidazole with dibromoalkanes. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The process involves heating the reactants to facilitate the formation of the methylene bridge between the imidazolium rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazolium rings can undergo redox reactions, leading to the formation of different oxidation states.
Coordination Reactions: As an NHC ligand, it can coordinate with metal centers to form stable complexes.
Common Reagents and Conditions:
Nucleophiles: Such as halides, thiolates, and amines.
Oxidizing Agents: Like hydrogen peroxide and potassium permanganate.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coordination reactions result in metal-NHC complexes.
Scientific Research Applications
Chemistry: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is extensively used as a ligand in organometallic chemistry. It forms stable complexes with transition metals, which are employed as catalysts in various chemical reactions, including cross-coupling and hydrogenation.
Biology: In biological research, this compound is used to study the interactions between NHC ligands and biomolecules. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.
Medicine: The compound’s metal complexes have potential applications in medicinal chemistry, particularly in the development of metal-based drugs. These complexes exhibit unique properties that can be exploited for therapeutic purposes.
Industry: In the industrial sector, 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide primarily involves its role as an NHC ligand. The imidazolium rings stabilize the carbene center, allowing it to coordinate with metal atoms. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction it catalyzes.
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bromide
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium iodide
Comparison: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is unique due to its methylene bridge connecting two imidazolium rings. This structure provides enhanced stability and reactivity compared to its monomeric counterparts. The presence of two imidazolium rings allows for the formation of bimetallic complexes, which can exhibit synergistic effects in catalytic applications.
Properties
CAS No. |
221023-50-3 |
|---|---|
Molecular Formula |
C25H34Br2N4 |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-1-[[3-(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium-1-yl]methyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C25H32N4.2BrH/c1-18-11-20(3)24(21(4)12-18)28-9-7-26(16-28)15-27-8-10-29(17-27)25-22(5)13-19(2)14-23(25)6;;/h7-14H,15-17H2,1-6H3;2*1H |
InChI Key |
SJCPVSZJXFCTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C[NH+](C=C2)C[NH+]3CN(C=C3)C4=C(C=C(C=C4C)C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)




![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)


![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)

![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)



